molecular formula C15H18FN3O3S B2736816 4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034290-83-8

4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2736816
CAS No.: 2034290-83-8
M. Wt: 339.39
InChI Key: HYKVIDNNJHMUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) source . The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in B-cell activation, proliferation, and survival source . Consequently, this compound has significant research value in investigating B-cell-mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma source . Its high selectivity for the delta isoform over other PI3K classes (α, β, γ) minimizes off-target effects in cellular models, making it an excellent tool for dissecting the specific signaling pathways governed by PI3Kδ source . Researchers utilize this inhibitor to explore mechanisms of immune regulation, tumor cell signaling, and to evaluate potential therapeutic strategies targeting the PI3K/AKT/mTOR axis in a preclinical context.

Properties

IUPAC Name

4-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-3-18-10-15(17-11(18)2)23(20,21)19-6-7-22-14-5-4-13(16)8-12(14)9-19/h4-5,8,10H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKVIDNNJHMUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a novel compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the realms of neuropharmacology and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034290-83-8
Molecular FormulaC15H18FN3O3S
Molecular Weight339.4 g/mol

Neuropharmacological Effects

Recent studies indicate that compounds similar to this compound exhibit significant activity at dopamine receptors. For instance, a related compound was identified as a selective D3 dopamine receptor agonist that promotes β-arrestin translocation and G protein activation while showing minimal activity at D2 receptors . This selectivity is crucial for developing treatments for neuropsychiatric disorders without the side effects associated with broader receptor activation.

Antimicrobial Activity

The antimicrobial potential of related imidazole derivatives has been documented in various studies. For example, compounds with similar sulfonyl groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that a derivative exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: D3 Receptor Agonism

A study focused on optimizing the activity of a D3 receptor agonist revealed that structural modifications significantly enhanced selectivity and potency. The compound showed an EC50 of 710 nM for D3 receptor activation without measurable activity at D2 receptors . This finding underscores the importance of structural nuances in achieving desired therapeutic effects.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the imidazole ring could enhance antibacterial efficacy against various pathogens. The synthesized compounds were subjected to zone of inhibition tests against clinical isolates, demonstrating promising antimicrobial properties .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Spectral Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound Not Reported Not Reported Not Reported
Compound 6 3250 (NH), 1680 (C=O) 7.2–8.1 (aryl), 3.8 (OCH₃) 579.2 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.